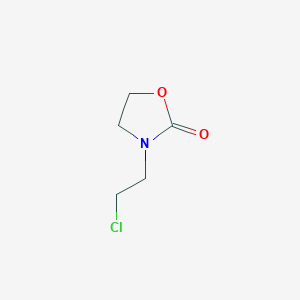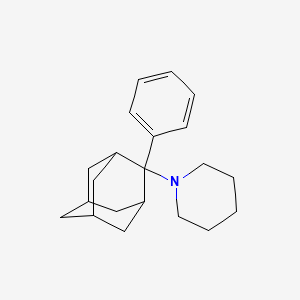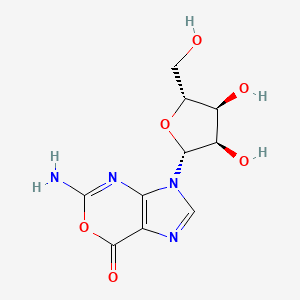
3-(2-Chloroethyl)oxazolidin-2-one
説明
The 1,3-oxazolidin-2-one nucleus, including "3-(2-Chloroethyl)oxazolidin-2-one," is a prevalent heterocycle in synthetic organic chemistry and medicinal chemistry due to its diverse applications and significance in constructing various chemical frameworks. The oxazolidinone ring is notably utilized in asymmetric synthesis, protective groups for 1,2-aminoalcohol systems, and as the core structure in certain pharmaceuticals, highlighting its versatility in synthetic organic chemistry (Zappia et al., 2007).
Synthesis Analysis
Synthetic approaches to oxazolidin-2-ones, including "3-(2-Chloroethyl)oxazolidin-2-one," involve methods such as direct synthesis from 1,3-diols or 3-amino alcohols using reagents like iodobenzene dichloride and sodium azide for efficiency (Tian‐Xiong He et al., 2014).
Molecular Structure Analysis
The molecular structure of oxazolidin-2-ones often involves cyclic carbamate skeletons. Conformational analysis has shown that homo-oligomers of oxazolidin-2-one derivatives can fold into regular helical structures in competitive solvents like water, indicating their potential for biological applications (Gianluigi Luppi et al., 2004).
Chemical Reactions and Properties
Oxazolidin-2-ones participate in various chemical reactions, including catalytic processes that enable the synthesis of substituted oxazolidinones. These reactions underscore the functional versatility and reactivity of the oxazolidin-2-one ring system in synthetic chemistry (Aaron W. Miller & S. Nguyen, 2004).
Physical Properties Analysis
The physical properties of "3-(2-Chloroethyl)oxazolidin-2-one" and similar compounds, such as solubility and melting points, are influenced by the oxazolidin-2-one ring's structure. These properties are critical for the compound's applications in various chemical syntheses and pharmaceutical formulations.
Chemical Properties Analysis
"3-(2-Chloroethyl)oxazolidin-2-one" exhibits chemical properties characteristic of oxazolidin-2-ones, including reactivity towards nucleophiles and electrophiles, and the ability to form stable compounds through reactions such as N-arylation, highlighting its utility as a versatile synthetic intermediate (S. Cacchi et al., 2001).
科学的研究の応用
-
Asymmetric Alkylation in Total Synthesis
- Application : Oxazolidinones, including 3-(2-Chloroethyl)oxazolidin-2-one, are used as chiral auxiliaries in the asymmetric alkylation of different enolates. This strategy is crucial in the total synthesis of several biologically active natural products .
- Method : The oxazolidinone is employed as a chiral auxiliary, enabling and controlling the synthesis of a large number of enantiomerically pure compounds in a time-efficient manner .
- Results : The use of chiral auxiliaries, such as oxazolidinones, is frequently considered a method of choice in the early phases of drug discovery .
-
Antibacterial Activity Against Methicillin-Resistant Staphylococcus Aureus (MRSA)
- Application : Some compounds containing oxazolidinone rings, potentially including 3-(2-Chloroethyl)oxazolidin-2-one, have shown potent antimicrobial activity against MRSA and other Gram-positive bacteria .
- Method : The antibacterial activity of these compounds is evaluated in vitro against MRSA clinical isolates .
- Results : One of the oxazolidin-2-one analogues exhibited antibacterial activity at 6.6 μg .
-
Engineering Catalysts for Selective Ester Hydrogenation
- Application : 3-(2-Chloroethyl)oxazolidinone is used in engineering catalysts for selective ester hydrogenation .
- Method : The exact method of application is not specified, but it likely involves the use of this compound in the synthesis or modification of catalysts .
- Results : The results or outcomes of this application are not specified in the source .
-
Synthesis from Carbon Dioxide and Bis(2-chloroethyl)amine Hydrochloride
- Application : 3-(2-Chloroethyl)oxazolidin-2-one can be synthesized from carbon dioxide and bis(2-chloroethyl)amine hydrochloride .
- Method : The exact method of synthesis is not specified, but it likely involves a reaction between carbon dioxide and bis(2-chloroethyl)amine hydrochloride .
- Results : The result of this application is the successful synthesis of 3-(2-Chloroethyl)oxazolidin-2-one .
-
Engineering Catalysts for Selective Ester Hydrogenation
- Application : 3-(2-Chloroethyl)oxazolidin-2-one is used in engineering catalysts for selective ester hydrogenation .
- Method : The exact method of application is not specified, but it likely involves the use of this compound in the synthesis or modification of catalysts .
- Results : The results or outcomes of this application are not specified in the source .
-
Synthesis from Carbon Dioxide and Bis(2-chloroethyl)amine Hydrochloride
- Application : 3-(2-Chloroethyl)oxazolidin-2-one can be synthesized from carbon dioxide and bis(2-chloroethyl)amine hydrochloride .
- Method : The exact method of synthesis is not specified, but it likely involves a reaction between carbon dioxide and bis(2-chloroethyl)amine hydrochloride .
- Results : The result of this application is the successful synthesis of 3-(2-Chloroethyl)oxazolidin-2-one .
Safety And Hazards
- MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
特性
IUPAC Name |
3-(2-chloroethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2/c6-1-2-7-3-4-9-5(7)8/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYDZTYVCIPLHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179768 | |
| Record name | N-Chloroethyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroethyl)oxazolidin-2-one | |
CAS RN |
2508-01-2 | |
| Record name | 3-(2-Chloroethyl)-1,3-oxazolidin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2508-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Chloroethyl-1,3-oxazolidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002508012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxazolidinone, 3-(2-chloroethyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Chloroethyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-chloroethyl)oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(2-Chloroethyl)-2-oxazolidinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM2LF2S5BE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(4S,5R,6S,8S,10R)-10-[(S)-(2,4-dioxo-1H-pyrimidin-6-yl)-hydroxymethyl]-5-methyl-2,11,12-triazatricyclo[6.3.1.04,12]dodec-1-en-6-yl] hydrogen sulfate](/img/structure/B1211723.png)





![Ethanone,1-cyclopropyl-, O-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropyl]oxime, [R-(E)]-(9CI)](/img/structure/B1211732.png)





